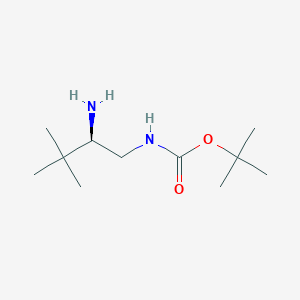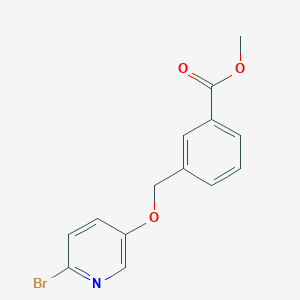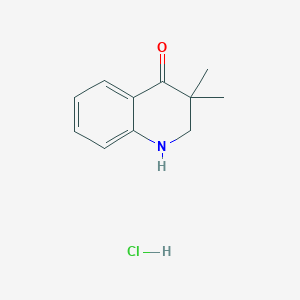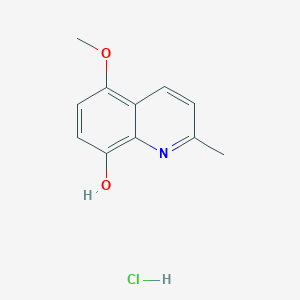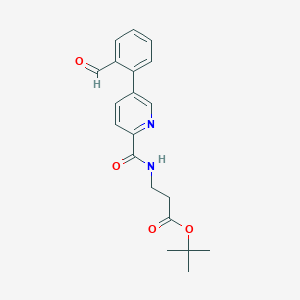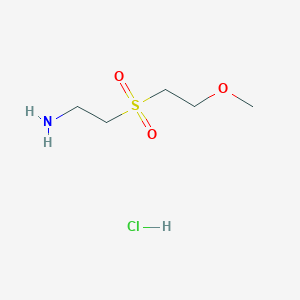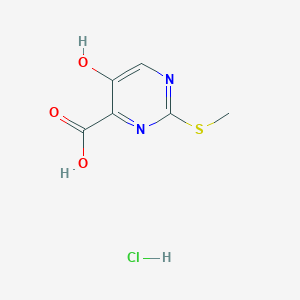
1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine
Vue d'ensemble
Description
1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine, also known as 4-ABP, is an organic compound that has been extensively studied in recent years due to its potential applications in the fields of chemistry and biology. 4-ABP is a relatively small molecule that contains an azido group, a pyrrolidin group and a methyl group, all of which are connected to a piperidine ring. It is a highly reactive compound that has been used in a variety of synthetic processes, such as a coupling agent for organic synthesis and a linker for the preparation of cyclic and linear peptides. Additionally, 4-ABP has been studied for its potential applications in the field of medicine, as it has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis Techniques
Convenient Synthesis Methods : A method for the synthesis of 3- and 4-(1H-azol-1-yl)piperidines was developed, which could be extended to benzo analogues like 1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine. This involves arylation of azoles with bromopyridines and subsequent reduction (Shevchuk et al., 2012).
Synthesis of Related Compounds : Synthesis of similar compounds has been reported, such as 3-(pyrrolidin-1-yl)piperidine. These methods offer insights into the synthesis techniques that could be applicable to the chemical (Smaliy et al., 2011).
Pharmacological Applications
Antimicrobial Activity : Some derivatives of pyrrolidine and piperidine, which are structurally related to 1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine, have been found to exhibit strong antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Krolenko et al., 2016).
Antitumor and Antiviral Agents : Compounds related to 1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Additionally, some of these compounds have exhibited a broad spectrum of antitumor activity (El-Subbagh et al., 2000).
Antibacterial Agents : A compound derived from pyrrolamide and piperidine, similar to the chemical , entered phase 1 clinical trials as an antibacterial agent. This highlights the potential of 1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine in antibacterial applications (Basarab et al., 2014).
Propriétés
IUPAC Name |
(4-azidophenyl)-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c18-20-19-16-7-5-15(6-8-16)17(23)22-11-3-4-14(13-22)12-21-9-1-2-10-21/h5-8,14H,1-4,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEVUUFCQSVPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN(C2)C(=O)C3=CC=C(C=C3)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




